molecular formula C20H32 B14503117 4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene CAS No. 64780-84-3

4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene

Cat. No.: B14503117
CAS No.: 64780-84-3
M. Wt: 272.5 g/mol
InChI Key: RYBZQLAGDJKEGC-UHFFFAOYSA-N
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Description

4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with ethenyl and methylpent-3-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may yield alkanes or alkenes.

Scientific Research Applications

4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-1,4-bis(4-methylpent-3-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and material science.

Properties

CAS No.

64780-84-3

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

4-ethenyl-1,4-bis(4-methylpent-3-enyl)cyclohexene

InChI

InChI=1S/C20H32/c1-6-20(14-8-10-18(4)5)15-12-19(13-16-20)11-7-9-17(2)3/h6,9-10,12H,1,7-8,11,13-16H2,2-5H3

InChI Key

RYBZQLAGDJKEGC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCC(CC1)(CCC=C(C)C)C=C)C

Origin of Product

United States

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